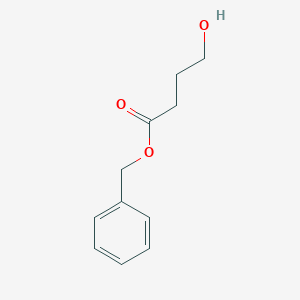

Benzyl 4-hydroxybutanoate

Vue d'ensemble

Description

Benzyl 4-hydroxybutanoate is a chemical compound that is not directly mentioned in the provided papers. However, it is structurally related to compounds discussed in the papers, such as benzyl 4-hydroxy benzoate , which is synthesized from benzyl chloride and p-hydroxyl benzoic acid. The compound of interest may have similar properties and reactivity due to the presence of the benzyl group and the hydroxybutanoate moiety.

Synthesis Analysis

The synthesis of related compounds involves esterification reactions, as seen in the synthesis of hydroxybiphenyl benzoate and biphenyl bis(benzoate) , and the total synthesis of (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate . These processes typically require catalysts such as DCC and DMAP, and protective groups may be used to shield certain functional groups during the synthesis . The synthesis of benzyl 4-hydroxy benzoate by microwave irradiation suggests that similar methods could potentially be applied to the synthesis of benzyl 4-hydroxybutanoate, offering a high yield and efficiency.

Molecular Structure Analysis

The molecular structure of benzyl 4-hydroxybutanoate would likely exhibit characteristics similar to those of the p-hydroxyl benzoate , where carbonyl and phenyl rings are roughly coplanar. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, which could affect the compound's crystal structure and solubility.

Chemical Reactions Analysis

Compounds with benzoate and hydroxybutanoate moieties can participate in various chemical reactions. For instance, the azo-benzoic acids studied show acid-base dissociation and azo-hydrazone tautomerism , which could be relevant if benzyl 4-hydroxybutanoate has similar substituents. The electrogenerated base-promoted synthesis of dihydropyridine derivatives indicates that electrochemical methods could be used to synthesize or modify compounds with similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 4-hydroxybutanoate can be inferred from related compounds. For example, the liquid crystalline properties of hydroxybiphenyl benzoate suggest that benzyl 4-hydroxybutanoate might also exhibit mesophases under certain conditions. The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of dihydroxy benzoates could provide insights into the optical properties of benzyl 4-hydroxybutanoate if it were to form similar complexes.

Applications De Recherche Scientifique

Synthesis and Catalysis

Benzyl 4-hydroxybutanoate is involved in various synthetic applications. An example is its use in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, leading to pharmaceutically relevant products like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, with applications in anticoagulant synthesis (Kischel et al., 2007).

Enantioselective Reduction

The compound also plays a role in enantioselective reductions. For instance, benzyl acetoacetate, closely related to benzyl 4-hydroxybutanoate, has been reduced enantioselectively to benzyl (S)-3-hydroxybutanoate using microorganisms, demonstrating its potential in biocatalytic processes (Ribeiro et al., 2014).

Material Science

In material science, derivatives of 3-hydroxybutanoate, to which benzyl 4-hydroxybutanoate is structurally related, have been used in the synthesis of optically active polyester-amides. These compounds exhibit unique properties like high glass transition temperatures and specific rotations, which are essential for material design (Kobayashi et al., 1993).

Biomedical Applications

Polyhydroxyalkanoates (PHAs), a class of polyesters that includes polymers of 3-hydroxybutanoate, have been explored as biomaterials for tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for a range of medical applications including sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).

Synthetic Organic Chemistry

Benzyl 4-hydroxybutanoate has been used in various synthetic routes in organic chemistry. For instance, it serves as an intermediate in the synthesis of various compounds, demonstrating its versatility as a building block in organic synthesis (Kato & Kimura, 1977).

Propriétés

IUPAC Name |

benzyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXCATWWXVJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560372 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-hydroxybutanoate | |

CAS RN |

91970-62-6 | |

| Record name | Benzyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

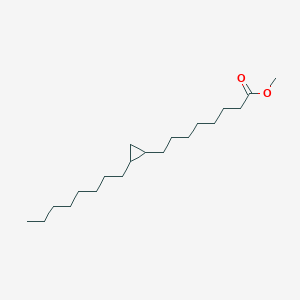

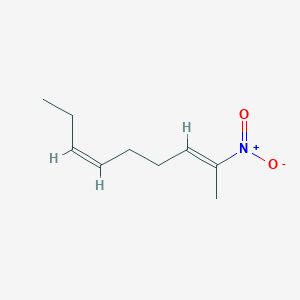

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.